molecular formula C15H17N3O3 B2563851 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide CAS No. 2034429-91-7

2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide

Cat. No. B2563851
CAS RN: 2034429-91-7
M. Wt: 287.319
InChI Key: HRNUWMOGLCNASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound, also known as P2X7 receptor antagonist, is a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug development. This compound has been shown to act as a 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide receptor antagonist, which makes it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and neurological disorders.

Mechanism of Action

The 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide receptor is a ligand-gated ion channel that is expressed in various cells of the immune system. Activation of this receptor has been linked to the release of pro-inflammatory cytokines and the induction of apoptosis. 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide acts as an antagonist of the 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide receptor, which blocks its activation and subsequent downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18 in macrophages and microglia. It has also been shown to reduce the proliferation and migration of cancer cells in various cancer models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide in lab experiments is its specificity towards the 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide receptor. This allows for the selective inhibition of downstream effects without affecting other signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research and development of 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide. One of the main areas of interest is in the development of new drugs for the treatment of cancer, autoimmune diseases, and neurological disorders. Another potential direction is in the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide involves the reaction of 2-chloro-5-nitropyridine with 2-methoxyethylamine in the presence of sodium hydride. The resulting intermediate is then reacted with isonicotinoyl chloride to yield the final product. The synthesis of this compound has been reported in various scientific journals and has been optimized for large-scale production.

properties

IUPAC Name

2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-8-9-21-14-10-12(5-7-17-14)15(19)18-11-13-4-2-3-6-16-13/h2-7,10H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNUWMOGLCNASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.